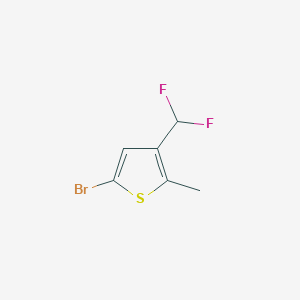
5-Bromo-3-(difluoromethyl)-2-methylthiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-(difluoromethyl)-2-methylthiophene is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic aromatic compound that contains bromine, fluorine, and sulfur atoms.
Mechanism of Action
The mechanism of action of 5-Bromo-3-(difluoromethyl)-2-methylthiophene is not fully understood. However, it is believed that this compound acts by inhibiting various enzymes and proteins that are involved in the development of diseases such as cancer and inflammation. It is also believed that this compound can induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
5-Bromo-3-(difluoromethyl)-2-methylthiophene has shown various biochemical and physiological effects in vitro and in vivo studies. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that this compound can reduce tumor growth and improve the survival rate of animals with cancer.
Advantages and Limitations for Lab Experiments
The advantages of using 5-Bromo-3-(difluoromethyl)-2-methylthiophene in lab experiments include its high purity, stability, and ease of synthesis. However, the limitations of using this compound include its high cost, limited availability, and potential toxicity.
Future Directions
There are various future directions for the research on 5-Bromo-3-(difluoromethyl)-2-methylthiophene. Some of these directions include:
1. Investigating the potential of this compound in the treatment of other diseases such as neurodegenerative diseases and metabolic disorders.
2. Developing new synthetic methods for the synthesis of this compound that are more efficient and cost-effective.
3. Studying the mechanism of action of this compound in more detail to understand its effects on various enzymes and proteins.
4. Developing new derivatives of this compound that have improved pharmacological properties.
5. Studying the potential of this compound in the development of new organic materials such as semiconductors and solar cells.
Conclusion
In conclusion, 5-Bromo-3-(difluoromethyl)-2-methylthiophene is a chemical compound that has potential applications in various scientific fields. The synthesis method of this compound involves the reaction of 2-methylthiophene with bromine and difluoromethyl lithium. This compound has shown promising results in the treatment of various diseases such as cancer and inflammation. The mechanism of action of this compound is not fully understood, but it is believed to act by inhibiting various enzymes and proteins. This compound has various advantages and limitations for lab experiments, and there are various future directions for the research on this compound.
Synthesis Methods
The synthesis of 5-Bromo-3-(difluoromethyl)-2-methylthiophene involves the reaction of 2-methylthiophene with bromine and difluoromethyl lithium. The reaction takes place in the presence of a catalyst such as copper (I) iodide. The reaction yields 5-Bromo-3-(difluoromethyl)-2-methylthiophene as a yellow liquid that can be purified using various techniques such as column chromatography.
Scientific Research Applications
5-Bromo-3-(difluoromethyl)-2-methylthiophene has potential applications in various scientific fields such as medicinal chemistry, material science, and organic chemistry. In medicinal chemistry, this compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and infectious diseases. In material science, it can be used as a building block for the synthesis of various organic materials such as polymers and liquid crystals. In organic chemistry, it can be used as a reagent for various reactions such as Suzuki coupling and Heck reaction.
properties
IUPAC Name |
5-bromo-3-(difluoromethyl)-2-methylthiophene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrF2S/c1-3-4(6(8)9)2-5(7)10-3/h2,6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQZGSSEHNPMRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)Br)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrF2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-(difluoromethyl)-2-methylthiophene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

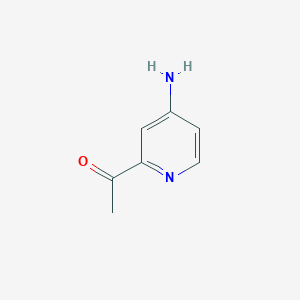

![2-[6-[(2-Methylpropan-2-yl)oxycarbonylamino]indazol-1-yl]acetic acid](/img/structure/B2793625.png)
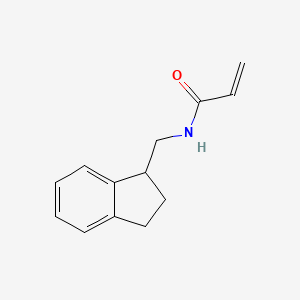
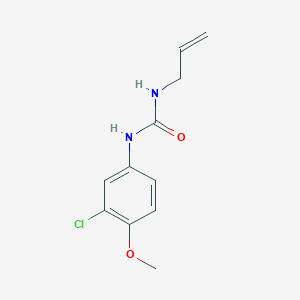
![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2793628.png)
![1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2793630.png)

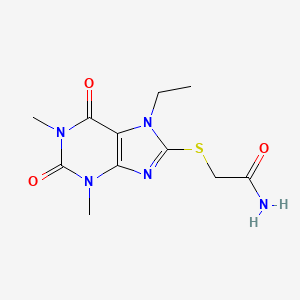
![N-(2,5-dimethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2793637.png)
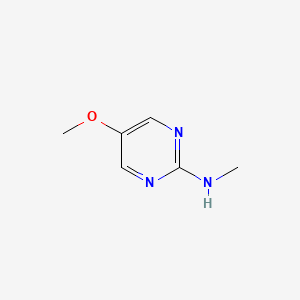
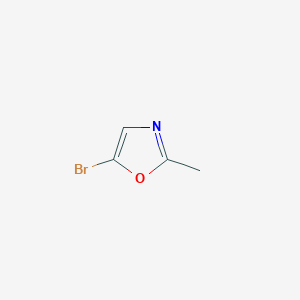
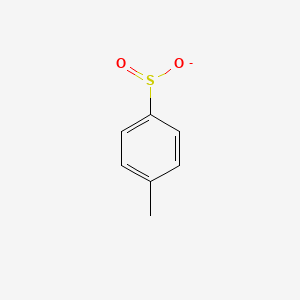
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide](/img/structure/B2793642.png)